![molecular formula C19H19N5O2S B2703369 1-Phenyl-4-{[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}piperazine CAS No. 878426-98-3](/img/structure/B2703369.png)
1-Phenyl-4-{[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-Phenyl-4-{[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}piperazine” is a heterocyclic compound. It contains an oxadiazole ring, which is a five-membered ring with two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . Oxadiazole derivatives are known for their broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 3’- (4- (benzyloxy)phenyl)-1’-phenyl-5- (pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole derivatives was designed, synthesized, and evaluated for their EGFR kinase inhibitory as well as antiproliferative activities . Another study reported the synthesis of 2,5-bishetaryloxadiazolines through a facile and efficient ultrasound-aided approach .Molecular Structure Analysis
The molecular structure of “1-Phenyl-4-{[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}piperazine” can be inferred from its name. It contains a phenyl group, a piperazine ring, a pyridin-4-yl group, and a 1,3,4-oxadiazol-2-yl group .Applications De Recherche Scientifique
Anticancer Properties
“1-Phenyl-4-{[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}piperazine” exhibits promising anticancer activity. Researchers have synthesized derivatives of this compound and evaluated their effects against various cancer cell lines, including breast cancer (MCF-7), lung tumor (A549), colon cancer (HCT-116), and cervical cancer (SiHa) . Further investigations into its mechanism of action and potential as an antitumor agent are ongoing.
Biological Luminescence
This compound possesses luminescent properties, making it valuable for biological applications. Researchers have explored its use in imaging and detection techniques . Its ability to emit light could be harnessed for tracking cellular processes or visualizing specific biological targets.
Insecticidal Activity
The compound’s structure suggests potential insecticidal properties. Novel diphenyl-1H-pyrazole derivatives, including this compound, have been designed and synthesized. These derivatives, with cyano substituents, were investigated for their insecticidal effects, particularly targeting the ryanodine receptor (RyR) . Understanding its mode of action against insects could lead to the development of effective insecticides.
Antiviral Potential
Indole derivatives containing a similar 1,3,4-oxadiazole ring have demonstrated antiviral activity. While not directly related to our compound, this information highlights the broader potential of similar structures. Researchers have explored antiviral effects against a range of RNA and DNA viruses . Investigating our compound’s antiviral properties could yield valuable insights.
Drug Development
Imidazole-containing compounds, like our target molecule, serve as essential synthons in drug development. Their diverse biological activities, including antibacterial, anti-inflammatory, antidiabetic, and antifungal effects, make them attractive candidates for drug design . Researchers continue to explore novel derivatives for therapeutic applications.
Orientations Futures
The future directions for research on “1-Phenyl-4-{[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}piperazine” and similar compounds could include further exploration of their synthesis, characterization, and evaluation of their biological activities. The development of new drugs based on these compounds could also be a promising direction .
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various cellular targets, including enzymes, receptors, and ion channels .
Mode of Action
It is likely that this compound interacts with its targets in a manner similar to other related compounds, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds have been known to have various pharmacokinetic properties that impact their bioavailability .
Result of Action
Similar compounds have been known to have various effects at the molecular and cellular level .
Action Environment
Similar compounds have been known to be influenced by various environmental factors .
Propriétés
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c25-17(24-12-10-23(11-13-24)16-4-2-1-3-5-16)14-27-19-22-21-18(26-19)15-6-8-20-9-7-15/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTICHOZPSPGFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(O3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

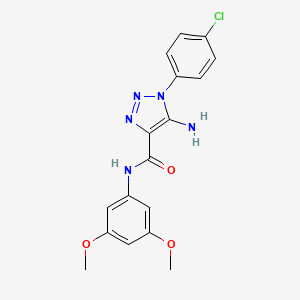
![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2703288.png)
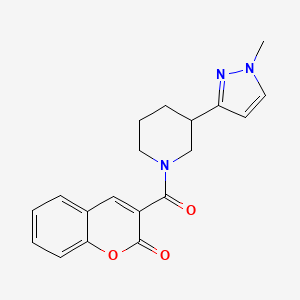


![N~4~-(3-chloro-4-methoxyphenyl)-1-[6-(dimethylamino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2703295.png)
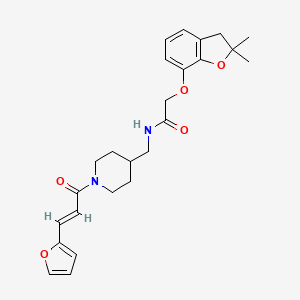
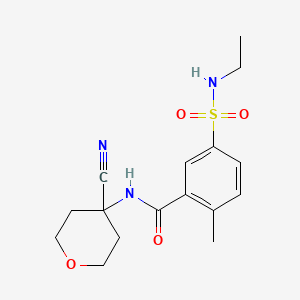

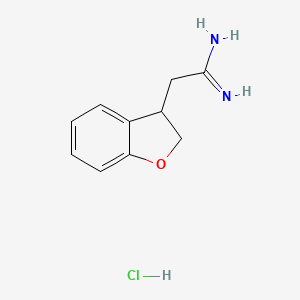
![2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2703304.png)
![3,5-Dimethyl-4-[[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2703306.png)
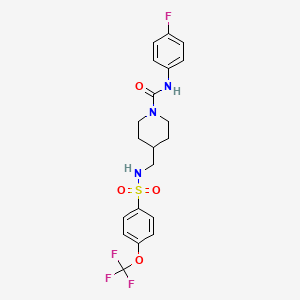
![Ethyl {[4-(4-methoxyphenyl)pyrimidin-2-YL]thio}acetate](/img/structure/B2703308.png)